Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18161135
InChI: InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-12(7-13)4-9(5-14)16-8-12/h9,14H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

CAS No.:

Cat. No.: VC18161135

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Standard InChI InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-12(7-13)4-9(5-14)16-8-12/h9,14H,4-8H2,1-3H3
Standard InChI Key VNNWYCJUTNYKTN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CO

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, reflects its intricate architecture. The core structure consists of a spiro[3.4]octane system, where two rings—a five-membered oxolane (6-oxa) and a four-membered azetidine (2-aza)—share a single spiro carbon atom . The tert-butyl ester group at position 2 and the hydroxymethyl substituent at position 7 introduce steric bulk and polar functionality, respectively.

Physicochemical Properties

The compound’s physicochemical profile, derived from experimental and computational data, underpins its utility in drug design. Table 1 summarizes critical properties:

Table 1: Physicochemical Properties of Tert-butyl 7-(Hydroxymethyl)-6-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate

PropertyValue
Molecular FormulaC12H21NO4\text{C}_{12}\text{H}_{21}\text{NO}_{4}
Molecular Weight243 Da
LogP (Partition Coefficient)0.21
Rotatable Bond Count3
Hydrogen Bond Donors1 (hydroxymethyl -OH)
Hydrogen Bond Acceptors3 (ester carbonyl, ether, -OH)
Polar Surface Area59 Ų
Heavy Atom Count17

The LogP value of 0.21 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area of 59 Ų aligns with guidelines for central nervous system (CNS)-penetrant compounds, suggesting potential applicability in neuropharmacology .

Comparative Analysis with Related Spirocyclic Compounds

Comparisons to structurally similar compounds highlight this molecule’s unique advantages:

CompoundKey DifferencesApplications
Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate Smaller spiro[2.5] system; reduced steric bulkFragment-based drug design
Tert-butyl (7S)-7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate Nitrogen instead of oxygen in the larger ringPeptidomimetics

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